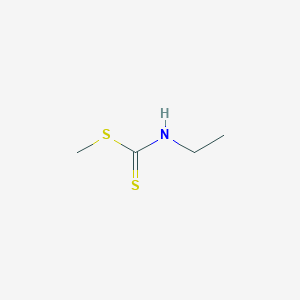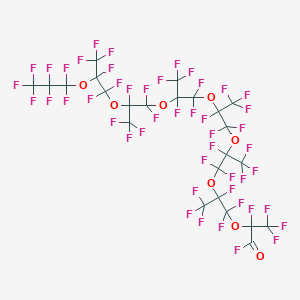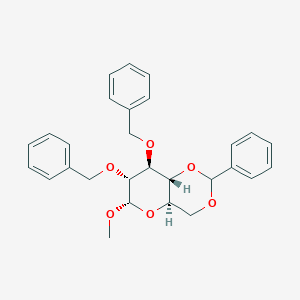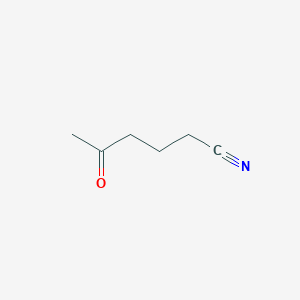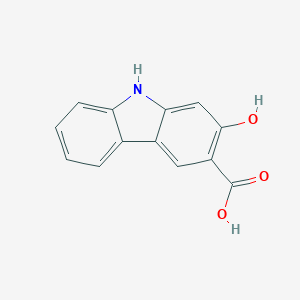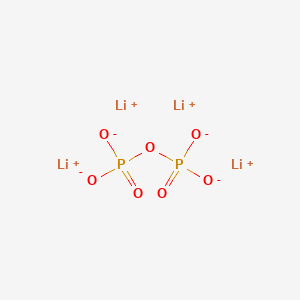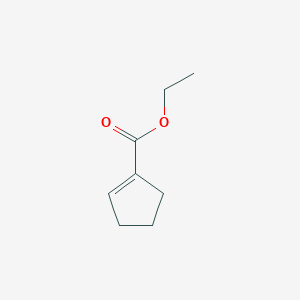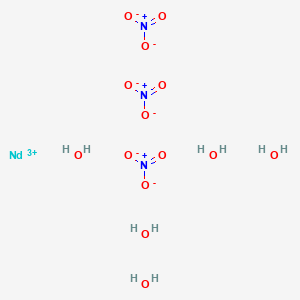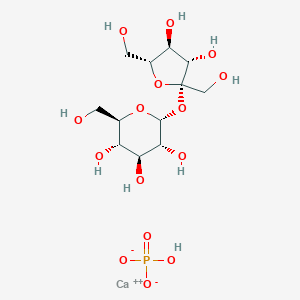
Calcium sucrose phosphate
Übersicht
Beschreibung
Calcium Sucrose Phosphate (CaSP) is a remineralizing agent with cariostatic action, which is commonly available in the form of tooth cream . It is used in the prevention of dental caries and has been found to be effective in increasing the microhardness of enamel and arresting white spot lesions .
Molecular Structure Analysis
The molecular formula of Calcium Sucrose Phosphate is C12H23CaO15P . The structure involves calcium ions, sucrose, and phosphate . The characterization results showed that calcium ions mainly chelated with hydroxyl groups in sucrose to produce sucrose-calcium chelate, altering the crystal structure of sucrose .
Wissenschaftliche Forschungsanwendungen
Cariostatic Agent : Calcium sucrose phosphate has been reported to have a cariostatic effect, significantly reducing dental caries in children aged 5-17 years. The studies observed an overall reduction in caries increment, especially in the proximal surfaces of posterior teeth (Harris et al., 1968).
Treatment of Dentine Hypersensitivity : It has been used effectively as a gel, toothpaste, or slurry in relieving pain in hypersensitive dentine. Reports indicate complete relief in a significant number of patients, particularly when used after stannous fluoride prophylactic paste (Harris & Curtin, 1976).
Analytical Applications : Calcium sucrose phosphate has been involved in the development of a sequential injection system for the simultaneous determination of sucrose and phosphate in cola drinks. This method is an alternative to conventional procedures for on-line quality control in the cola drink industry (Saetear et al., 2013).
Plaque and Saliva Composition : Research indicates that calcium sucrose phosphate may increase the pH and free calcium and phosphate concentrations in plaque fluid and saliva following sucrose ingestion. This suggests a potential for ameliorating cariogenic effects of sucrose and depositing a mineral reservoir in plaque and saliva to resist future cariogenic challenges (Vogel et al., 1998).
Bone Tissue Engineering : In the context of biomedical materials, research shows that various biphasic and multiphasic calcium phosphates can be prepared through controlled sintering temperature and vaporized filler amounts, offering applications in tissue engineering (Chin-Wei Chang et al., 2013).
Dental Applications : Studies have explored the protective potential of calcium sucrose phosphate on the enamel surface, showing its efficacy in reducing lesion depths and suggesting its role in dental health maintenance (Aggarwal et al., 2016).
Cancer Therapy : Calcium phosphate nanoparticles, which include calcium sucrose phosphate, have potential applications in delivering therapeutic agents like nucleic acids, drugs, proteins, and enzymes into tumor cells. They offer advantages due to their biodegradability and pH-dependent solubility (Khalifehzadeh & Arami, 2020).
Gene Delivery : The calcium phosphate system, including calcium sucrose phosphate, has been used for in vitro gene delivery. Recent efforts have been made to increase the gene delivery potential of this system due to its excellent biocompatibility (Mostaghaci et al., 2016).
Safety And Hazards
While specific safety and hazards related to Calcium Sucrose Phosphate are not detailed in the retrieved papers, general safety measures for handling calcium phosphates include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Zukünftige Richtungen
Calcium Phosphates have emerged as extensively studied bone substitute materials due to their structural and chemical resemblance to the mineral phase of bone, along with their versatile properties . Research on calcium phosphate biomaterials and the identification of medical applications of these materials increased rapidly when calcium phosphates were discovered to be the major component of natural bones . Future research could focus on the development of liposome-containing calcium phosphate composite materials .
Eigenschaften
IUPAC Name |
calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFVUAOIGKSBPT-HCJAYUHRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23CaO15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925698 | |
| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium sucrose phosphate | |
CAS RN |
12676-30-1 | |
| Record name | Calcium sucrose phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



